3-Cyclohexylphenol
Overview
Description
3-Cyclohexylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyl group at the meta position. It is a white crystalline solid with a molecular formula of C12H16O and a molecular weight of 176.25 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyclohexylphenol can be synthesized through the catalytic alkylation of phenol with cyclohexanol. The reaction typically involves the use of orthophosphoric acid as a catalyst, with a reactant ratio of orthophosphoric acid to cyclohexanol to phenol of 4.20:1.0:1.5. The reaction is carried out at a temperature of 130°C for 2.5 to 3 hours . Under these conditions, the conversion of phenol and cyclohexanol is nearly quantitative, yielding this compound along with other cyclohexyl-substituted derivatives .
Industrial Production Methods
In industrial settings, this compound is produced using similar catalytic alkylation methods, often employing continuous flow reactors to optimize yield and efficiency. The use of sustainable sources, such as lignin-derived phenol, is also being explored to reduce reliance on fossil fuels .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylquinone derivatives.
Reduction: Reduction reactions can convert it to cyclohexylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Cyclohexylquinone derivatives.
Reduction: Cyclohexylcyclohexanol.
Substitution: Halogenated or nitrated cyclohexylphenol derivatives.
Scientific Research Applications
3-Cyclohexylphenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of dyes, resins, and liquid crystalline polymers.
Biology: It is used in the study of enzyme interactions and as a model compound for understanding phenolic compound behavior.
Medicine: Research is ongoing into its potential use as an antioxidant and its role in drug development.
Mechanism of Action
The mechanism of action of 3-cyclohexylphenol involves its interaction with various molecular targets, primarily through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in redox reactions, influencing biological pathways and chemical processes. The cyclohexyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexylphenol
- 2-Cyclohexylphenol
- Cyclohexylphenyl ether
Uniqueness
3-Cyclohexylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 4-cyclohexylphenol and 2-cyclohexylphenol, the meta-substitution in this compound results in different steric and electronic effects, making it suitable for distinct applications in synthesis and industrial processes .
Properties
IUPAC Name |
3-cyclohexylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKNYMUYMWAGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883780 | |
Record name | Phenol, 3-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1943-95-9, 70561-22-7 | |
Record name | 3-Cyclohexylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1943-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3(or 4)-cyclohexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070561227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-cyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3(or 4)-cyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-cyclohexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 3-cyclohexyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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